molecular formula C11H21FN2O2 B062435 tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate CAS No. 184042-58-8

tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate

Cat. No. B062435
Key on ui cas rn: 184042-58-8
M. Wt: 232.29 g/mol
InChI Key: OWQOVPCSIOBQKO-UHFFFAOYSA-N
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Patent
US07268230B2

Procedure details

Potassium carbonate (1.85 g, 13.4 mmol) and 1-bromo-2-fluoroethane (440 μl, 5.9 mmol) were added to a solution of tert-butyl-1-piperazinecarboxylate (1 g, 5.4 mmol) in acetonitrile (12 ml). The reaction mixture was stirred at 65° C. for 3.5 hours after which time more 1-bromo-2-fluoroethane (160 μl, 2.1 mmol) was added. The reaction was heated for a further 3 hours then filtered to remove the inorganic solids. The filtrate was concentrated and the crude product was purified using column chromatography eluting with ethyl acetate to give 4-(2-fluoroethyl)-piperazine-1-carboxylic acid tert-butyl ester (714 mg, 57%).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
440 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
160 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][CH2:9][F:10].[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12]>C(#N)C>[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][N:21]([CH2:8][CH2:9][F:10])[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:12])[CH3:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
440 μL
Type
reactant
Smiles
BrCCF
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
160 μL
Type
reactant
Smiles
BrCCF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated for a further 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to remove the inorganic solids
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCF
Measurements
Type Value Analysis
AMOUNT: MASS 714 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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